![molecular formula C12H13N3O2S B11686392 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11686392.png)
2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(4-エトキシベンジリデン)ヒドラジニル]-1,3-チアゾール-4(5H)-オンは、チアゾール誘導体クラスに属する合成有機化合物です。チアゾール誘導体は、その多様な生物活性で知られており、医薬品化学における潜在的な用途について広く研究されてきました。特にこの化合物は、そのユニークな化学構造と潜在的な治療特性により注目を集めています。
準備方法
合成経路と反応条件
2-[(2E)-2-(4-エトキシベンジリデン)ヒドラジニル]-1,3-チアゾール-4(5H)-オンの合成は、通常、4-エトキシベンズアルデヒドとチオセミカルバジドの縮合、続いて環化によって行われます。この反応は、通常、エタノール溶媒中で還流条件下で行われます。一般的な反応スキームは以下のとおりです。
縮合反応: 4-エトキシベンズアルデヒドは、エタノール中でチオセミカルバジドと反応して、対応するヒドラゾンを形成します。
環化反応: ヒドラゾンは、酸触媒の存在下で環化して、チアゾール環を形成します。
工業的生産方法
この化合物の実験室合成は十分に文書化されていますが、工業的生産方法は、収率と純度を向上させるために反応条件の最適化を伴う場合があります。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな溶媒系を使用することが含まれます。
化学反応の分析
反応の種類
2-[(2E)-2-(4-エトキシベンジリデン)ヒドラジニル]-1,3-チアゾール-4(5H)-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、この化合物を対応するチアゾリジン誘導体に変換することができます。
置換: チアゾール環は、求電子置換反応または求核置換反応を受けることができ、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) および m-クロロ過安息香酸 (m-CPBA) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) または水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (例: 臭素、塩素) または求核剤 (例: アミン、チオール) などの試薬が、適切な条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される場合がありますが、置換反応によってさまざまな官能基化されたチアゾール誘導体が生成される可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗真菌性について調査されています。
医学: 癌細胞の増殖に関与する特定の酵素や経路を阻害する能力のため、抗癌剤としての可能性を探求しています。
産業: 腐食防止剤などの特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
2-[(2E)-2-(4-エトキシベンジリデン)ヒドラジニル]-1,3-チアゾール-4(5H)-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、細胞シグナル伝達経路において重要な役割を果たすチロシンキナーゼなどの特定の酵素を阻害することが知られています。これらの酵素を阻害することにより、この化合物は癌細胞の増殖を阻害し、アポトーシス (プログラムされた細胞死) を誘導することができます。
類似化合物との比較
類似化合物
- 2-[(2E)-2-(4-メトキシベンジリデン)ヒドラジニル]-1,3-チアゾール-4(5H)-オン
- 2-[(2E)-2-(4-クロロベンジリデン)ヒドラジニル]-1,3-チアゾール-4(5H)-オン
- 2-[(2E)-2-(4-ニトロベンジリデン)ヒドラジニル]-1,3-チアゾール-4(5H)-オン
独自性
2-[(2E)-2-(4-エトキシベンジリデン)ヒドラジニル]-1,3-チアゾール-4(5H)-オンを類似化合物と区別するのは、そのエトキシ基です。これは、化合物の化学反応性と生物活性に影響を与える可能性があります。エトキシ基の存在は、化合物の親油性を高める可能性があり、細胞膜を透過し、細胞内の標的と相互作用する能力を向上させる可能性があります。
特性
分子式 |
C12H13N3O2S |
|---|---|
分子量 |
263.32 g/mol |
IUPAC名 |
(2E)-2-[(E)-(4-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-10-5-3-9(4-6-10)7-13-15-12-14-11(16)8-18-12/h3-7H,2,8H2,1H3,(H,14,15,16)/b13-7+ |
InChIキー |
RDXMCJMUBZLZEJ-NTUHNPAUSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)CS2 |
正規SMILES |
CCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate](/img/structure/B11686312.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686316.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11686323.png)
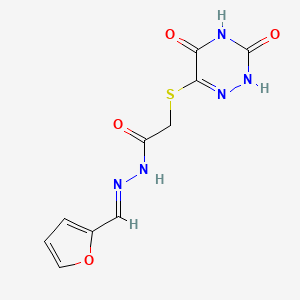
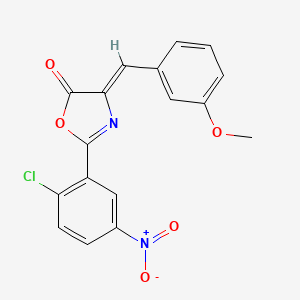
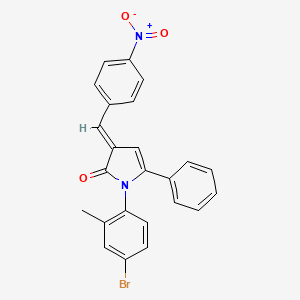
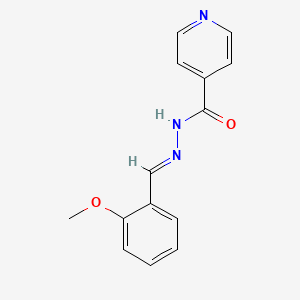
![3-(4-Bromophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686370.png)
![7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686374.png)
![(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11686388.png)
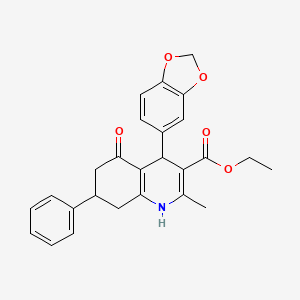
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one](/img/structure/B11686395.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686396.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686402.png)
